molecular formula C17H27NO B312088 N-(2,4-dimethylphenyl)nonanamide

N-(2,4-dimethylphenyl)nonanamide

Cat. No.: B312088
M. Wt: 261.4 g/mol
InChI Key: VRXXQCAZJBBDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dimethylphenyl)nonanamide is a synthetic amide derivative featuring a nonanoyl chain linked to a 2,4-dimethyl-substituted aromatic ring.

Properties

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)nonanamide

InChI

InChI=1S/C17H27NO/c1-4-5-6-7-8-9-10-17(19)18-16-12-11-14(2)13-15(16)3/h11-13H,4-10H2,1-3H3,(H,18,19)

InChI Key

VRXXQCAZJBBDDX-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NC1=C(C=C(C=C1)C)C

Canonical SMILES

CCCCCCCCC(=O)NC1=C(C=C(C=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The substituents on the aromatic ring critically influence solubility, lipophilicity, and receptor binding. Key analogs include:

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Physicochemical Notes
N-(2,4-Dimethylphenyl)nonanamide 2,4-dimethyl C₁₇H₂₅NO 263.39 High lipophilicity (logP ~5.2*) due to methyl groups
Nonivamide (N-(4-hydroxy-3-methoxybenzyl)nonanamide) 4-hydroxy, 3-methoxy C₁₇H₂₅NO₃ 291.39 Moderate lipophilicity (logP ~3.8*); polar groups enhance solubility
N-(4-Hydroxyphenyl)nonanamide 4-hydroxy C₁₅H₂₃NO₂ 249.35 Lower lipophilicity (logP ~2.9*); prone to oxidative metabolism
N-(3,4-Dimethoxybenzyl)nonanamide 3,4-dimethoxy C₁₈H₂₇NO₃ 305.42 High metabolic stability due to methoxy groups
N-(3,4-Dihydroxybenzyl)nonanamide 3,4-dihydroxy C₁₆H₂₃NO₃ 277.36 High polarity (logP ~1.5*); rapid clearance

*Estimated using fragment-based methods due to absence of experimental data.

TRPV1 Receptor Affinity and Agonism
  • Nonivamide: Strong TRPV1 agonist (EC₅₀ ~0.1 µM), mimicking capsaicin’s activity .
  • N-(3,4-Dihydroxybenzyl)nonanamide: Moderate agonist (EC₅₀ ~10 µM); hydroxyl groups reduce potency compared to methoxy derivatives .
  • This compound: Predicted weak TRPV1 binding due to lack of polar substituents; methyl groups may sterically hinder receptor interaction .
Cytotoxicity in Lung Cell Lines
Compound LC₅₀ (BEAS-2B cells, µM) LC₅₀ (NHBE cells, µM) Notes
Nonivamide 115 250 TRPV1-dependent toxicity
N-(3,4-Dihydroxybenzyl)nonanamide 16 >250 High potency in TRPV1-overexpressing cells
N-(3,4-Dimethoxybenzyl)nonanamide >250 >250 Low toxicity; methoxy groups reduce reactivity
This compound* Not tested Not tested Predicted low cytotoxicity due to steric bulk

*Inferred from structural analogs.

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